molecular formula C12H15ClN2OS B14215678 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- CAS No. 832724-84-2

2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-

Cat. No.: B14215678
CAS No.: 832724-84-2
M. Wt: 270.78 g/mol
InChI Key: AQZLTGUOZTZFHW-UHFFFAOYSA-N
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Description

2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-methoxybenzylamine with chloromethylthiazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:

  • 2-Chloromethyl pyridine
  • 2-Chloromethyl quinoline
  • 2-Chloromethyl benzimidazole

These compounds share structural similarities but differ in their chemical properties and applications

Properties

CAS No.

832724-84-2

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78 g/mol

IUPAC Name

4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-imine

InChI

InChI=1S/C12H15ClN2OS/c1-16-11-4-2-9(3-5-11)7-15-10(6-13)8-17-12(15)14/h2-5,10,14H,6-8H2,1H3

InChI Key

AQZLTGUOZTZFHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(CSC2=N)CCl

Origin of Product

United States

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